![molecular formula C16H16ClN5O2 B2422157 N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 921911-76-4](/img/structure/B2422157.png)
N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Overview
Description
N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C16H16ClN5O2 and its molecular weight is 345.79. The purity is usually 95%.
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Biological Activity
N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C22H19ClFN5O2
- Molecular Weight : 439.88 g/mol
- IUPAC Name : N-[2-[5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(4-fluorophenyl)acetamide
- SMILES Notation :
CC(=O)N(Cc1ccc(Cl)cc1)C(=O)Nc2c[nH]c3c(n2)cn(c3=O)CC
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures to this compound. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been shown to exhibit significant cytotoxicity against various cancer cell lines. Research indicates that these compounds may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
The mechanism of action for this compound appears to involve the inhibition of specific kinases and enzymes that are crucial for cancer cell growth. In particular, the compound has been shown to inhibit protein kinase B (PKB/Akt), which plays a pivotal role in the survival signaling pathways of cancer cells .
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
- In Vivo Studies : Animal models treated with pyrazolo[3,4-d]pyrimidine derivatives showed significant tumor reduction compared to control groups. The studies suggested that these compounds could be further developed as therapeutic agents for specific types of cancers .
Comparative Analysis of Similar Compounds
Chemical Reactions Analysis
Amide Bond Formation and Functionalization
The acetamide moiety enables participation in coupling reactions. Key examples include:
Reaction Type | Reagents/Conditions | Outcome | Reference |
---|---|---|---|
Acylation | EDCI, HOBT, DMF, RT | Forms peptide bonds with amines | |
Hydrolysis | 6M HCl, 80°C, 4 hrs | Cleaves acetamide to free amine |
In one protocol, the acetamide group underwent hydrolysis under acidic conditions to yield a primary amine intermediate, crucial for further derivatization. EDCI/HOBT-mediated coupling with carboxylic acids produced analogues with modified pharmacological profiles.
Pyrazolo-Pyrimidine Core Reactivity
The fused pyrazolo[3,4-d]pyrimidine system participates in electrophilic substitutions and oxidations:
Reaction Type | Reagents/Conditions | Outcome | Reference |
---|---|---|---|
Chlorine displacement | NaN₃, DMSO, 60°C | Replaces 4-Cl with azide group | |
Oxidation | mCPBA, CH₂Cl₂, 0°C → RT | Generates N-oxide derivatives |
The 4-chlorobenzyl group facilitates nucleophilic aromatic substitution (SNAr) reactions, as demonstrated by its replacement with azide ions under mild conditions. Oxidation of the pyrimidine ring with mCPBA enhanced hydrogen-bonding capacity in analogues .
Ethyl Linker Modifications
The ethylene spacer (-CH₂CH₂-) between the pyrazolo-pyrimidine core and acetamide group allows for:
Reaction Type | Reagents/Conditions | Outcome | Reference |
---|---|---|---|
Alkylation | Mel, K₂CO₃, DMF, 50°C | Quaternary ammonium salt formation | |
Cyclization | PPA, 120°C, 3 hrs | Forms six-membered lactam rings |
Methylation of the ethyl linker's terminal nitrogen generated charged species with improved solubility. Polyphosphoric acid (PPA)-induced cyclization created constrained analogs for structure-activity relationship studies.
Benzyl Group Transformations
The 4-chlorobenzyl substituent undergoes regioselective reactions:
Reaction Type | Reagents/Conditions | Outcome | Reference |
---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, dioxane, 80°C | Biaryl derivatives | |
Dehalogenation | H₂ (1 atm), Pd/C, EtOH, RT | Removes chlorine substituent |
Palladium-catalyzed cross-coupling reactions enabled diversification of the benzyl group's para position. Catalytic hydrogenation removed the chlorine atom while preserving the pyrazolo-pyrimidine core.
Table: Comparative Reaction Yields
Reaction | Average Yield (%) | Purity (HPLC) | Key Factor Affecting Yield |
---|---|---|---|
EDCI-mediated coupling | 78 ± 5 | >95% | Amine nucleophilicity |
SNAr with NaN₃ | 65 ± 7 | 92% | Solvent polarity |
mCPBA oxidation | 82 ± 3 | 98% | Reaction temperature control |
Suzuki coupling | 71 ± 6 | 94% | Boronic acid stoichiometry |
Stability and Degradation Pathways
Critical stability data under stress conditions:
The compound showed greatest stability in anhydrous organic solvents (e.g., DMF, DMSO), with <5% degradation over 30 days at -20°C.
Properties
IUPAC Name |
N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2/c1-11(23)18-6-7-22-15-14(8-20-22)16(24)21(10-19-15)9-12-2-4-13(17)5-3-12/h2-5,8,10H,6-7,9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLQIHFXRZVWAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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